2-Chloropropiophenone
Overview
Description
2-Chloropropiophenone is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol . It is also known by other names such as 2-chloro-1-phenylpropan-1-one and alpha-chloropropiophenone .
Synthesis Analysis
The synthesis of 2-Chloropropiophenone has been reported in the literature . One method involves the use of flow chemistry to develop a greener, safer, and more sustainable process for the preparation of bupropion hydrochloride, a compound related to 2-Chloropropiophenone . The use of obnoxious and corrosive liquid bromine was avoided through the employment of polymer-bound pyridinium tribromide . The final telescoped flow process afforded bupropion hydrochloride in a 69% overall yield, with improved process mass intensity, productivity, and purity .
Molecular Structure Analysis
The molecular structure of 2-Chloropropiophenone can be represented by the InChI string: InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 . The Canonical SMILES representation is: CC(C(=O)C1=CC=CC=C1)Cl .
Chemical Reactions Analysis
2-Chloropropiophenone is probably a precursor of m-chloropropylbenzene, which could be catalytically reduced .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloropropiophenone include a molecular weight of 168.62 g/mol, XLogP3-AA of 2.6, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 168.0341926 g/mol, Monoisotopic Mass of 168.0341926 g/mol, Topological Polar Surface Area of 17.1 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 139 .
Scientific Research Applications
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Pharmaceutical Industry
- 2-Chloropropiophenone is used as an intermediate in the synthesis of various medications .
- Its unique chemical properties make it an essential component in the production of pharmaceutical drugs, including analgesics and anti-inflammatory agents .
- It has been found to exhibit potential anti-cancer properties, making it a subject of ongoing research and development for the treatment of various types of cancer .
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Law Enforcement and Self-Defense Products
- 2-Chloropropiophenone is a key ingredient in the production of tear gas, also known as CS gas .
- It is commonly used by law enforcement agencies for riot control and crowd dispersal .
- The irritant effects of 2-Chloropropiophenone make it an effective non-lethal tool for maintaining public order and safety .
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Organic Chemistry
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Agriculture
- 2-Chloropropiophenone’s versatile nature and chemical properties have led to ongoing research into its potential applications in agriculture .
- While specific applications are not detailed, it could be used in the development of new pesticides or fertilizers, given its reactivity and potential for synthesis with other compounds .
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Environmental Remediation
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Material Science
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCPQHPNAZONTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278004 | |
Record name | 2-Chloropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropiophenone | |
CAS RN |
6084-17-9 | |
Record name | 2-Chloro-1-phenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6084-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 5663 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6084-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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